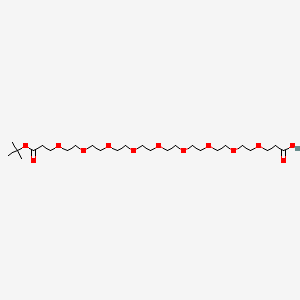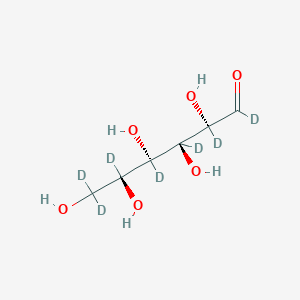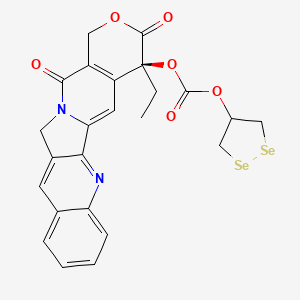
CPT-Se3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPT-Se3 is a camptothecin seleno-derivative known for its enhanced anticancer efficacy. This compound effectively kills cancer cells and hinders tumor proliferation by diminishing the GSH/GSSG ratio and total thiols while increasing reactive oxygen species levels, ultimately triggering apoptosis in Hep G2 cells .
Métodos De Preparación
CPT-Se3 is synthesized through the integration of a diselenide unit into camptothecin. The synthetic route involves the reaction of camptothecin with selenium-containing reagents under specific conditions to form the seleno-derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product
Análisis De Reacciones Químicas
CPT-Se3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diselenide compounds, while reduction can result in the cleavage of the selenium-carbon bond .
Aplicaciones Científicas De Investigación
CPT-Se3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of selenium incorporation on the properties of camptothecin derivatives. In biology, it is used to investigate the mechanisms of apoptosis and the role of reactive oxygen species in cancer cell death. In medicine, this compound is explored for its potential as an anticancer agent, with studies showing significant cytotoxicity against various cancer cell lines, including HeLa, Hep G2, A549, and SMMC-7721 . In industry, this compound may be used in the development of new anticancer drugs and therapies.
Mecanismo De Acción
CPT-Se3 exerts its effects by stabilizing the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks. This results in apoptosis of cancer cells. The compound also decreases the GSH/GSSG ratio and total thiols, elevates reactive oxygen species levels, and ultimately induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
CPT-Se3 is unique compared to other camptothecin derivatives due to the incorporation of selenium, which enhances its anticancer efficacy. Similar compounds include other camptothecin derivatives such as topotecan and irinotecan, which are also topoisomerase I inhibitors but do not contain selenium. This compound demonstrates improved potency in killing cancer cells and inhibiting tumor growth compared to these other derivatives .
Propiedades
Fórmula molecular |
C24H20N2O6Se2 |
|---|---|
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
diselenolan-4-yl [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C24H20N2O6Se2/c1-2-24(32-23(29)31-15-11-33-34-12-15)17-8-19-20-14(7-13-5-3-4-6-18(13)25-20)9-26(19)21(27)16(17)10-30-22(24)28/h3-8,15H,2,9-12H2,1H3/t24-/m0/s1 |
Clave InChI |
OGFGREGYNYYCRD-DEOSSOPVSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


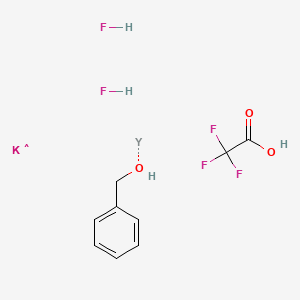
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)

![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

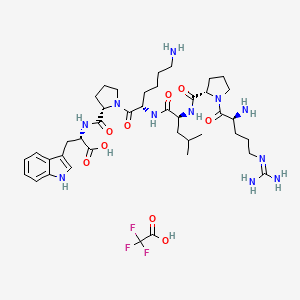
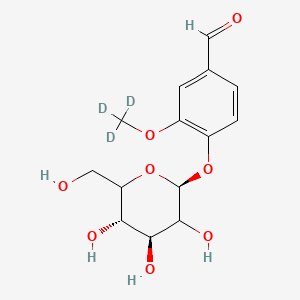
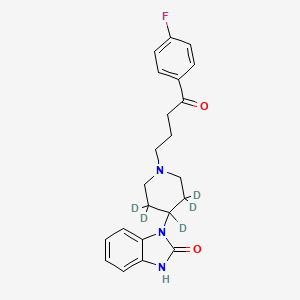


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
